2-phenyl-1H-indol-5-amine
Overview
Description
2-Phenyl-1H-indol-5-amine is an organic compound with the molecular weight of 208.26 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . The compound is used in various chemical reactions and has potential biological applications .
Synthesis Analysis
The synthesis of 2-phenyl-1H-indol-5-amine involves a one-pot domino synthesis from readily available 2-(2-bromophenyl)acetonitriles . The overall protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis
The molecular structure of 2-phenyl-1H-indol-5-amine is represented by the linear formula C14H12N2 . The InChI code for the compound is 1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo . The compound also exhibits reactivity in the presence of aryl halides .Physical And Chemical Properties Analysis
2-Phenyl-1H-indol-5-amine is a solid at room temperature . It has a molecular weight of 208.26 . The compound should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Enantioselective Catalysis and Synthesis
The indole framework is recognized for its significance across various natural isolates and medicinal agents. Research highlights the development of a chiral amine catalyst facilitating the conjugate addition of indole systems to alpha,beta-unsaturated aldehydes with high yield and enantiocontrol. This process is instrumental in the enantioselective synthesis of biomedically relevant molecules, such as COX-2 inhibitors (J. Austin & D. MacMillan, 2002).
Novel Synthetic Routes
Innovative one-pot aminobenzylation methods using simple toluene derivatives have been introduced, offering rapid access to amines. This methodology extends to the creation of 2-aryl-substituted indoline derivatives, showcasing the versatility of toluene derivatives in synthesizing valuable 1,2-diarylethylamine compounds (Zhiting Wang et al., 2018).
Physicochemical Properties
Studies on the solubility of 2-phenyl-1H-indole in various organic solvents have been conducted, providing insights into its solubility trends with temperature changes. This research is critical for understanding its behavior in different solvents, aiding in organic syntheses and material science applications (Jinqiang Liu et al., 2020).
Advanced Organic Transformations
Research into catalyst-free hydroxyalkylation of phenylthiophen-2-amine demonstrates the potential for metal- and catalyst-free methodologies in synthesizing complex molecules. Such innovations highlight the move towards more sustainable and economical chemical syntheses (Valentin Duvauchelle et al., 2022).
Antidiabetic Agents Development
The synthesis of new indole-based hybrid scaffolds with N-substituted acetamides exhibits significant antidiabetic potential via α-glucosidase enzyme inhibition. This showcases the role of 2-phenyl-1H-indol-5-amine derivatives in developing potential therapeutic agents (M. Nazir et al., 2018).
Heterocyclic Amines Detection
The development of innovative sample preparation and analysis methods for detecting heterocyclic aromatic amines in biological samples underlines the importance of 2-phenyl-1H-indol-5-amine in environmental and food safety research (Leidy B Agudelo Mesa et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQPVNUVFCTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431564 | |
Record name | 2-phenyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1H-indol-5-amine | |
CAS RN |
6855-64-7 | |
Record name | 2-phenyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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